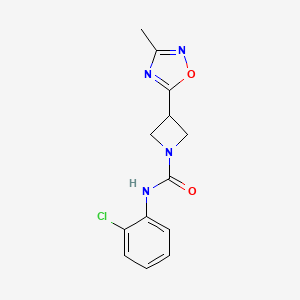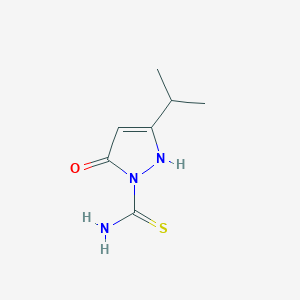![molecular formula C14H8F3N3O5 B2416716 3,5-dinitro-N-[2-(trifluoromethyl)phenyl]benzamide CAS No. 346723-59-9](/img/structure/B2416716.png)
3,5-dinitro-N-[2-(trifluoromethyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3,5-dinitro-N-[2-(trifluoromethyl)phenyl]benzamide” is a chemical compound with the molecular formula C14H8F3N3O5 . It has an average mass of 355.226 Da and a mono-isotopic mass of 355.041595 Da .
Synthesis Analysis
The synthesis of 2-(trifluoromethyl)benzamide, a related compound, typically involves the reaction of benzamide with trifluoroacetic acid to form an acyl chloride. This product then reacts with the corresponding amine compound under basic catalysis to yield 2-(trifluoromethyl)benzamide .Scientific Research Applications
Molecular Structure Studies
- A study focused on the reactions of C-(2,4,6-trinitrophenyl)azomethines with nucleophiles, determining the molecular structures of related compounds, including 2,4-dinitro-N-phenyl-6-(phenylazo)benzamide and others, which were solved using laboratory powder diffraction data and grid search techniques. The molecular structure of these compounds was unexpected and provided insights into their behavior and interactions (Chernyshev et al., 2002).
Antikinetoplastid Activity
- Research on dinitroaniline sulfonamides and benzamides, including compounds similar to 3,5-dinitro-N-[2-(trifluoromethyl)phenyl]benzamide, showed potent antimitotic activity against kinetoplastid parasites in vitro. These findings are significant for understanding the potential use of these compounds in treating diseases caused by these parasites (George et al., 2006).
Polymer Research
- Studies on polyimides containing triaryl imidazole side groups, synthesized from compounds including 3,5-diamino-N-(4-(4,5-diphenyl-1H-imidazol)phenyl)benzamide, which was derived from 3,5-dinitrobenzoyl chloride, have shown that these polymers are soluble, thermally stable, and have potential applications in various fields due to their unique properties (Rafiee & Rasekh, 2017).
Synthesis of Novel Compounds
- The synthesis of novel compounds for various applications, such as antitubercular agents and materials for dye removal, has been explored using derivatives of 3,5-dinitrobenzamide, which include N-benzyl 3,5-dinitrobenzamides. These studies contribute to the development of new drugs and materials with specific desired properties (Li et al., 2018).
Catalytic Applications
- Research on the synthesis of 2-Benzoylamino-N-phenyl-benzamide derivatives from 2-phenyl-3,1-(4H)-benzoxazin-4-one and substituted anilines using Keggin-type heteropolyacids as catalysts under microwave irradiation has shown the potential of these compounds in high-yielding reactions. This research is relevant for understanding the catalytic capabilities of these compounds in various chemical reactions (Ighilahriz-Boubchir et al., 2017).
Drug Discovery and Development
- The design and synthesis of 3,5-disubstituted benzamide analogues for use as dual NK1/NK2 receptor probes in the treatment of asthma, highlighting the significance of these compounds in medical research and drug development (Swarna et al., 2007).
Mechanism of Action
Target of Action
The primary targets of 3,5-dinitro-N-[2-(trifluoromethyl)phenyl]benzamide are currently unknown. This compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
It’s known that the trifluoromethyl group is often incorporated into drug molecules due to its ability to enhance pharmacological activities . More studies are required to elucidate how this compound interacts with its targets and the resulting changes.
Biochemical Pathways
The compound’s potential to influence various biochemical pathways could be inferred from the presence of the trifluoromethyl group, which is found in many FDA-approved drugs
Result of Action
Given the presence of the trifluoromethyl group, it’s plausible that the compound could have significant effects at the molecular and cellular levels
properties
IUPAC Name |
3,5-dinitro-N-[2-(trifluoromethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3N3O5/c15-14(16,17)11-3-1-2-4-12(11)18-13(21)8-5-9(19(22)23)7-10(6-8)20(24)25/h1-7H,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIKIOPKHKWXSQO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluorophenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2416634.png)

![4-(methoxymethyl)-1-{1-[1-(thiophen-2-yl)cyclopentanecarbonyl]pyrrolidin-3-yl}-1H-1,2,3-triazole](/img/structure/B2416637.png)



![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B2416642.png)



![2-(4-((2-amino-2-oxoethyl)thio)-5-chloro-6-oxopyridazin-1(6H)-yl)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2416649.png)

![Ethyl 1-[morpholin-4-yl(phenyl)methyl]cyclohexane-1-carboxylate](/img/structure/B2416652.png)
